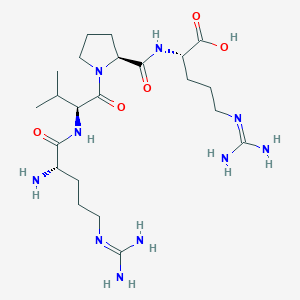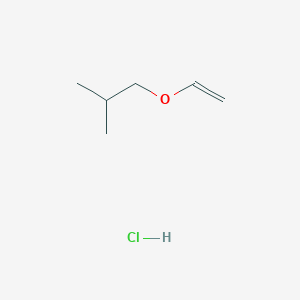
i-Butyl vinyl ether hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
i-Butyl vinyl ether hydrochloride is a chemical compound that belongs to the class of vinyl ethers. Vinyl ethers are characterized by the presence of an ether group attached to a vinyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
i-Butyl vinyl ether hydrochloride can be synthesized through several methods. One common method involves the reaction of acetylene or calcium carbide with alcohols . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced using the Reppe process, which involves the reaction of acetylene with isobutanol . This method is efficient and allows for large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
i-Butyl vinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include various ethers, alcohols, and substituted vinyl compounds .
Wissenschaftliche Forschungsanwendungen
i-Butyl vinyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Industry: This compound is used in the production of adhesives, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of i-Butyl vinyl ether hydrochloride involves its reactivity with various chemical species. The compound can undergo polymerization reactions, where the vinyl group reacts with other monomers to form long polymer chains. This reactivity is influenced by the presence of catalysts and the specific conditions under which the reactions are carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Butyl vinyl ether
- tert-Butyl vinyl ether
- Ethyl vinyl ether
Uniqueness
i-Butyl vinyl ether hydrochloride is unique due to its specific reactivity and the ability to form stable polymers under controlled conditions. Compared to other vinyl ethers, it offers distinct advantages in terms of polymerization efficiency and the properties of the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and ability to form stable polymers make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
378230-28-5 |
|---|---|
Molekularformel |
C6H13ClO |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-ethenoxy-2-methylpropane;hydrochloride |
InChI |
InChI=1S/C6H12O.ClH/c1-4-7-5-6(2)3;/h4,6H,1,5H2,2-3H3;1H |
InChI-Schlüssel |
TVNROHWNXQPHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
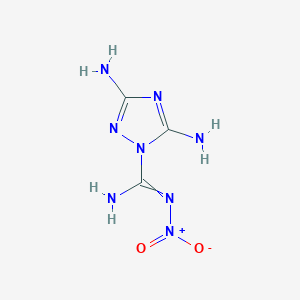
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)
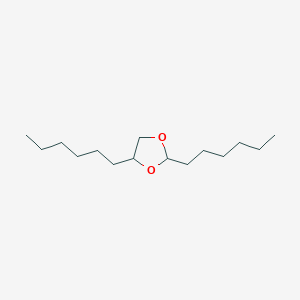
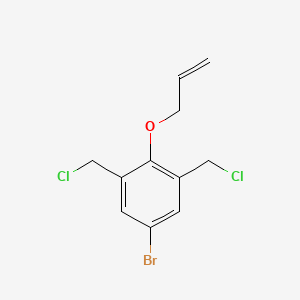
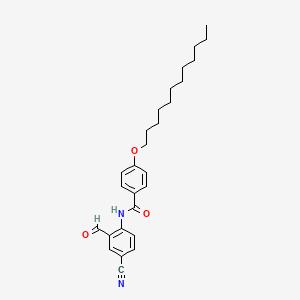
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
methanone](/img/structure/B14248968.png)
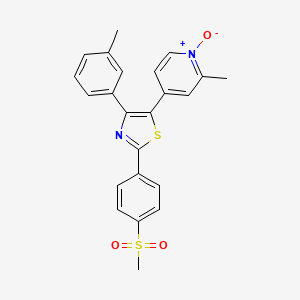
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)
